molecular formula C20H25NO5 B13835759 N,N-Didesmethyl trimebutine

N,N-Didesmethyl trimebutine

Cat. No.: B13835759
M. Wt: 359.4 g/mol
InChI Key: CSWLMBOWWYYFHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride involves multiple steps, including the dealkylation of trimebutine to remove methyl groups. This process typically requires specific reagents and controlled reaction conditions to ensure the desired product is obtained. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl Trimebutine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels. This inhibition leads to the relaxation of smooth muscle and a reduction in peristalsis . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound Hydrochloride is unique due to its specific dealkylated structure, which provides distinct pharmacological properties compared to its parent compound, trimebutine. Its ability to inhibit calcium influx and bind to mu-opioid receptors makes it a valuable tool in research focused on smooth muscle relaxation and gastrointestinal motility .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3

InChI Key

CSWLMBOWWYYFHA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N

Origin of Product

United States

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